molecular formula C14H10BrNO4 B2863490 N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2034436-93-4

N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide

Cat. No. B2863490
M. Wt: 336.141
InChI Key: SWFNKXHUVBGVAY-UHFFFAOYSA-N
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Description

The compound “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” is a complex organic molecule that contains furan rings . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While specific synthesis methods for this compound were not found, furan compounds can be synthesized using various methods . For instance, furan derivatives can be synthesized using 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen .


Physical And Chemical Properties Analysis

Physical properties of a compound include characteristics like color, density, hardness, melting point, and boiling point . Chemical properties describe how a substance can change into a new substance . The specific physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide” were not found in the search results.

Scientific Research Applications

Synthesis and Antibacterial Activities

The synthesis of functionalized furan-2-carboxamides, including analogs structurally related to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide, has been explored for potential antibacterial activities. These compounds have demonstrated effective in vitro antibacterial properties against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, particularly NDM-positive bacteria A. baumannii, compared to various commercially available drugs. Docking studies and molecular dynamics (MD) simulations further validated the effectiveness of these compounds, highlighting their potential as novel antibacterial agents (Siddiqa et al., 2022).

Antiprotozoal Agents

Research into compounds with a core structure similar to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide has shown promise in the development of antiprotozoal agents. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines derived from furan-2-carboxamides have exhibited potent in vitro and in vivo activity against protozoal infections, such as Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating their potential as new therapeutic options for protozoal diseases (Ismail et al., 2004).

Synthesis and Reactivity

The synthesis and reactivity of compounds related to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide, such as N-(1-Naphthyl)furan-2-carboxamide, have been studied for their potential applications in creating novel materials or pharmaceuticals. These studies have focused on developing new synthetic routes and exploring the chemical reactivity of furan-2-carboxamides, which could be beneficial for the creation of new drugs or materials with specialized properties (Aleksandrov & El’chaninov, 2017).

Catalytic Applications

Research has also explored the use of N-bromo,N-lithio salts of primary carboxamides, akin to N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide, as efficient nitrogen sources for catalytic asymmetric aminohydroxylation of olefins. These compounds serve as functionalized nitrogen sources that could be further reacted, demonstrating their utility in synthetic organic chemistry for the development of asymmetric synthesis methods, which are crucial for the creation of chiral drugs and other biologically active molecules (Demko, Bartsch, & Sharpless, 2000).

Safety And Hazards

Safety hazards in the workplace can be specific to certain roles and industries . Without specific information on the compound, it’s difficult to determine its exact safety and hazards.

properties

IUPAC Name

5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFNKXHUVBGVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide

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